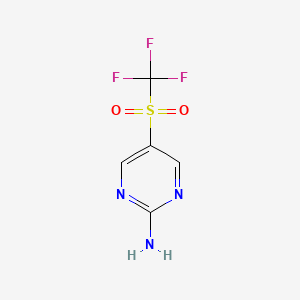
5-Trifluoromethanesulfonylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a pyrimidine ring.
Vorbereitungsmethoden
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of this synthetic route to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
5-Trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which influence the reactivity of the compound. Common reagents used in these reactions include Selectfluor for fluorination and various palladium catalysts for amination reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Trifluoromethanesulfonylpyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory agents due to their ability to inhibit the expression of certain inflammatory mediators .
Wirkmechanismus
The mechanism of action of 5-Trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
5-Trifluoromethanesulfonylpyrimidin-2-amine can be compared with other similar compounds, such as 5-fluorouracil and other fluorinated pyrimidines. These compounds share the presence of fluorine atoms, which contribute to their unique chemical properties and applications. Other similar compounds include bis(5-(trifluoromethyl)pyridin-2-yl)amines, which are used in supramolecular chemistry and catalysis .
Eigenschaften
Molekularformel |
C5H4F3N3O2S |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)14(12,13)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) |
InChI-Schlüssel |
INDTUXWBICYUEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)


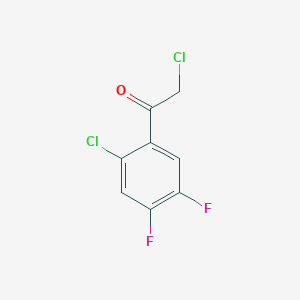
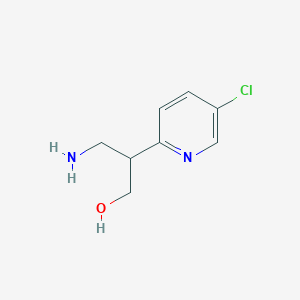
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
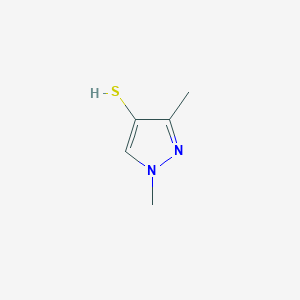

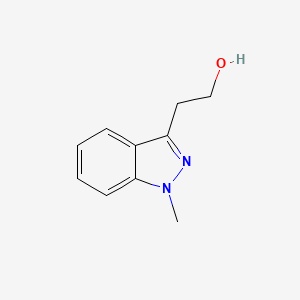

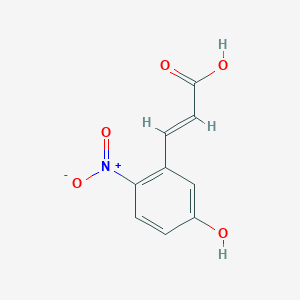
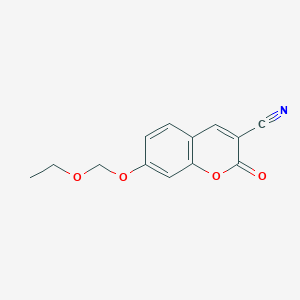
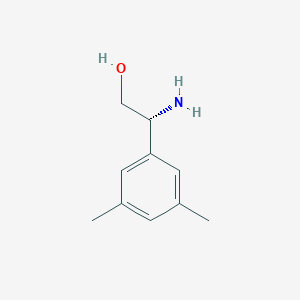
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
